2-(6-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)acetic acid
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Overview
Description
2-(6-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)acetic acid is a chemical compound with the molecular formula C12H16N2O4. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a pyridine ring and an acetic acid moiety. This structure imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group on the pyridine ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Acetic Acid Moiety: The protected pyridine derivative is then reacted with a suitable acetic acid derivative, such as bromoacetic acid, under basic conditions to form the desired acetic acid moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert specific functional groups into their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
2-(6-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(6-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)acetic acid depends on its specific application and the target molecule or pathway. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The presence of the Boc protecting group can influence the compound’s reactivity and interactions, making it a valuable tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-(6-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
2-(6-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)butanoic acid: Similar structure with a butanoic acid moiety instead of acetic acid.
2-(6-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)pentanoic acid: Similar structure with a pentanoic acid moiety instead of acetic acid.
Uniqueness
2-(6-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)acetic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the Boc protecting group allows for selective reactions and modifications, making it a versatile compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C13H18N2O4 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-[6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-8-10-5-4-9(7-14-10)6-11(16)17/h4-5,7H,6,8H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
BSSKWPOQFZJTGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=C1)CC(=O)O |
Origin of Product |
United States |
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